ペンブトロール
概要
説明
Penbutolol is a medication in the class of beta blockers, used in the treatment of high blood pressure . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure . When the blood pressure is lowered, the amount of blood and oxygen is increased to the heart .
Synthesis Analysis
The β-blocker (S)-penbutolol has been synthesized in 99% enantiomeric excess and in 22% total yield . The transesterification step of the racemic chlorohydrin 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol was catalyzed by the same lipase as used for the esmolol building block .
Molecular Structure Analysis
The molecular formula of Penbutolol is C18H29NO2 . Its average mass is 291.428 Da and its monoisotopic mass is 291.219818 Da .
Chemical Reactions Analysis
Penbutolol is a non-selective β-adrenergic blocker . It works by affecting the response to nerve impulses in certain parts of the body, like the heart . As a result, the heart beats slower and decreases the blood pressure .
Physical and Chemical Properties Analysis
Penbutolol has a density of 1.0±0.1 g/cm3, a boiling point of 438.2±40.0 °C at 760 mmHg, and a flash point of 218.8±27.3 °C . Its molar refractivity is 87.0±0.3 cm3, and it has 3 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .
科学的研究の応用
循環器研究
ペンブトロールは、内因性交感神経刺激作用を有する非選択的β遮断薬としての特性により、循環器研究で広く使用されています。 研究では、運動誘発性頻脈の軽減における有効性と、血管の弛緩と心拍数の抑制による高血圧治療における潜在的な使用が評価されています .
薬物動態研究
ペンブトロールの薬物動態に関する研究には、その吸収、分布、代謝、および排泄の理解が含まれます。 研究では、健康なボランティアにおけるペンブトロール 40 mg の薬物動態とその運動性頻脈への影響が調査されています .
酵素合成
ペンブトロールは、緑色化学酵素反応を用いて合成されており、酵素合成と触媒の分野におけるその応用が示されています。 これには、リパーゼによって触媒されるラセミ体クロロヒドリンのトランスエステル化工程が含まれます .
分析化学
分析化学では、ペンブトロールは液体クロマトグラフィーと蛍光検出を組み合わせて決定されます。 この方法は、ペンブトロール、その代謝産物、およびプロプラノロールなどの内部標準を分離するために使用されます .
受容体結合研究
ペンブトロールは、βアドレナリン受容体への高い結合親和性と、5-ヒドロキシトリプタミン受容体1Aに対する拮抗作用を示すため、受容体結合研究の対象となっています .
代謝産物分析
酵素加水分解後のペンブトロールとその4-ヒドロキシ代謝産物の測定は、薬物代謝と相互作用を理解するために不可欠な代謝産物分析におけるその応用を示しています .
創薬
ペンブトロールに関する実験的研究では、ノルエピネフリン枯渇ラットにおける心拍数の用量依存的な増加が示されており、心血管疾患の創薬におけるその潜在的な役割が示唆されています .
β遮断薬効力比較
比較研究では、プロプラノロールなどの他のβ遮断薬と比較してペンブトロールのβ遮断効力が評価されており、その治療上の利点と用途に関する知見が得られています .
作用機序
Target of Action
Penbutolol is a non-selective beta-adrenergic antagonist . It binds to both beta-1 and beta-2 adrenergic receptors . These receptors are primarily found in the heart and kidneys . Penbutolol also demonstrates high binding affinity to the 5-hydroxytryptamine receptor 1A .
Mode of Action
Penbutolol acts as a partial agonist at beta adrenergic receptors . When beta-1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . Penbutolol blocks this activation, thereby reducing the heart rate and lowering blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by penbutolol involves the conversion of ATP to cAMP . This process is mediated by beta-1 adrenergic receptors and a coupled G protein . By blocking these receptors, penbutolol disrupts this pathway, leading to a decrease in heart rate and blood pressure .
Pharmacokinetics
The pharmacokinetics of penbutolol have been studied in healthy volunteers . After a single 40-mg oral dose, a peak serum penbutolol concentration of 268 ng/ml was reached at 0.9 hours . The drug was detected for up to 48 hours, and the terminal plasma concentration declined with an average half-life of 19 hours .
Result of Action
The primary result of penbutolol’s action is a decrease in heart rate and blood pressure . This is achieved by blocking the activation of beta-1 adrenergic receptors, which disrupts the conversion of ATP to cAMP and reduces the heart rate . This ultimately leads to a decrease in blood pressure .
Safety and Hazards
将来の方向性
Penbutolol is used to treat mild to moderate high blood pressure . It is not a first-line treatment for this indication . It should not be used or only used with caution in people with heart failure and people with asthma . It may mask signs of low blood sugar in people with diabetes and it may mask signs of hyperthyroidism .
生化学分析
Biochemical Properties
Penbutolol acts as a non-selective β blocker, binding to both beta-1 adrenergic receptors and beta-2 adrenergic receptors . This interaction allows Penbutolol to exert its effects on the cardiovascular system, reducing heart rate and cardiac output .
Cellular Effects
By blocking β adrenergic receptors, Penbutolol decreases the heart rate and cardiac output, which in turn lowers arterial blood pressure . It also reduces renin levels, leading to less water being reabsorbed by the kidneys and therefore a lower blood volume and blood pressure .
Molecular Mechanism
Penbutolol acts on the β1 adrenergic receptors in both the heart and the kidney . When β1 receptors are activated by a catecholamine, they stimulate a coupled G protein which activates adenylyl to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) .
Metabolic Pathways
Penbutolol is involved in the adrenergic signaling pathway, where it acts on β1 adrenergic receptors to influence the conversion of ATP to cAMP .
特性
IUPAC Name |
(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXKVJAGOJTNJS-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38363-32-5 (sulfate (2:1) salt) | |
Record name | Racemic Penbutolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023428 | |
Record name | Penbutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Penbutolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.12e-02 g/L | |
Record name | Penbutolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Penbutolol acts on the β1 adrenergic receptors in both the heart and the kidney. When β1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP leads to activation of protein kinase A (PKA), which alters the movement of calcium ions in heart muscle and increases the heart rate. Penbutolol blocks the catecholamine activation of β1 adrenergic receptors and decreases heart rate, which lowers blood pressure. | |
Record name | Penbutolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01359 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
38363-40-5, 36507-48-9, 38363-32-5 | |
Record name | Penbutolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38363-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Racemic Penbutolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penbutolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penbutolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01359 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Penbutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-bis[di-tert-butyl[3-(2-cyclopentylphenoxy)-2-hydroxypropyl]ammonium] sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(tert-butylamino)-3-(o-cyclopentylphenoxy)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENBUTOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78W62V43DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Penbutolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of penbutolol?
A1: Penbutolol is a non-cardioselective β-adrenoceptor antagonist. [] It binds to β-adrenoceptors, primarily β1 and β2 subtypes, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. [] This antagonism leads to a decrease in heart rate, myocardial contractility, and blood pressure. [, , ]
Q2: Does penbutolol exhibit any intrinsic sympathomimetic activity (ISA)?
A2: Yes, penbutolol demonstrates moderate ISA. [, ] In reserpine-pretreated rats, a model for assessing ISA, penbutolol displays mild sympathomimetic effects. [] This suggests that in addition to its β-blocking properties, penbutolol might also partially activate β-adrenoceptors, potentially contributing to its unique pharmacological profile. []
Q3: How does penbutolol affect heart rate during exercise?
A3: Penbutolol effectively attenuates exercise-induced tachycardia. [, , ] Studies comparing penbutolol to propranolol show a greater reduction in exercise heart rate with penbutolol at comparable doses. [, ] This effect is attributed to its potent β-adrenoceptor blocking action. [, ]
Q4: Does penbutolol impact serotonin (5-HT) neurotransmission?
A4: Research suggests that (-)penbutolol might possess 5-HT1A and 5-HT1B autoreceptor antagonist properties. [] In vivo microdialysis studies in rats demonstrated that (-)penbutolol increases hippocampal 5-HT output, a response not observed with the (+) enantiomer or other β-blockers like pindolol, metoprolol, or ICI 118,551. [] This suggests a potential interaction with the serotonergic system, but further research is needed to explore the clinical relevance of these findings. []
Q5: How does penbutolol affect coronary blood flow?
A5: In canine models, l-penbutolol has been shown to reduce transmural coronary blood flow and redistribute it from the epicardium to the endocardium in both ischemic and nonischemic areas. [] This redistribution is suggested to be a favorable effect, potentially mediated by a combination of bradycardia and enhanced α-adrenoceptor-mediated coronary vasoconstriction due to β-blockade. []
Q6: How is penbutolol metabolized in the body?
A6: Penbutolol undergoes extensive hepatic metabolism, primarily through hydroxylation and glucuronidation pathways. [, ] While the specific enzymes involved haven't been fully elucidated in the provided research, the involvement of cytochrome P450 enzymes is likely, considering observations with other β-blockers. []
Q7: How is penbutolol eliminated from the body?
A7: Penbutolol is primarily eliminated via hepatic metabolism, with only a small fraction (4-6%) excreted unchanged in the urine. [, ] The mean elimination half-life ranges from 17.6 to 26.5 hours, contributing to its long duration of action. [, ]
Q8: Does renal insufficiency affect penbutolol elimination?
A8: Due to its minimal renal excretion, dosage adjustments for penbutolol in patients with renal insufficiency are generally not considered necessary. [, ] Studies in hypertensive patients with renal insufficiency demonstrated that penbutolol did not significantly alter renal plasma flow or glomerular filtration rate. []
Q9: What is the chemical structure of penbutolol?
A9: Penbutolol is a chiral molecule with the chemical name 1-tert-butylamino-3-(2-cyclopentylphenoxy)propan-2-ol. []
Q10: What is the significance of penbutolol's chirality?
A10: Penbutolol exists as two enantiomers: the pharmacologically active S(-)-enantiomer (penbutolol) and the less active R(+)-enantiomer (isopenbutolol). [, , ] The S(-)-enantiomer exhibits a significantly greater β-blocking effect than the R(+)-enantiomer. [, ]
Q11: How is penbutolol quantified in biological samples?
A11: Several analytical methods have been employed to quantify penbutolol, including high-performance liquid chromatography (HPLC) [, ] and fluorimetric methods. [, ] These techniques enable researchers to measure drug concentrations in various biological matrices, supporting pharmacokinetic and pharmacodynamic studies.
Q12: How are penbutolol enantiomers separated and quantified?
A12: Separation and quantification of penbutolol enantiomers can be achieved using chiral HPLC methods. [] This involves derivatization of the enantiomers with a chiral reagent followed by separation on a chiral stationary phase. [] This method allows for the specific determination of each enantiomer in biological samples.
Q13: What are the primary clinical applications of penbutolol?
A13: Penbutolol is primarily indicated for the treatment of hypertension. [, , ] Its potent and long-lasting β-blocking effects contribute to its efficacy in lowering blood pressure. []
Q14: Can penbutolol be used in combination with other antihypertensive agents?
A14: Yes, penbutolol can be combined with other antihypertensive medications for enhanced blood pressure control. [, ] Studies have investigated its use in combination with diuretics like furosemide and piretanide, demonstrating effective blood pressure reduction with these combinations. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。